molecular formula C10H14O2S B1323918 6-(3-Thienyl)hexanoic acid CAS No. 22053-93-6

6-(3-Thienyl)hexanoic acid

Cat. No.: B1323918
CAS No.: 22053-93-6
M. Wt: 198.28 g/mol
InChI Key: RRMBURAUBFTQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Thienyl)hexanoic acid is an organic compound with the molecular formula C10H14O2S It features a thiophene ring attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Thienyl)hexanoic acid involves the bromination of 6-(thien-3-yl)hexanoic acid using N-Bromosuccinimide in N,N-dimethylformamide at 0°C for 48 hours in the absence of light. The reaction mixture is then poured onto ice, and the product is extracted with dichloromethane. The organic phases are combined, washed with water, and dried over sodium sulfate. The crude product is purified using flash chromatography with n-hexane/ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6-(3-Thienyl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Thienyl)hexanoic acid in its applications involves the formation of strong intermolecular bonds between the thiophene ring and the target material. For example, in the case of surface-bound polymerization on TiO2, the carboxylic acid group of this compound forms strong bonds with the surface of TiO2, leading to the formation of a stable polymer layer .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Thienyl)hexanoic acid
  • 6-(4-Thienyl)hexanoic acid
  • 6-(3-Furyl)hexanoic acid

Uniqueness

6-(3-Thienyl)hexanoic acid is unique due to the position of the thiophene ring, which influences its reactivity and the properties of the resulting polymers. The 3-position of the thiophene ring allows for specific interactions with other molecules and surfaces, making it particularly useful in applications requiring strong intermolecular bonding and stability.

Properties

IUPAC Name

6-thiophen-3-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMBURAUBFTQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641428
Record name 6-(Thiophen-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22053-93-6, 1279717-92-8
Record name 6-(Thiophen-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(3-(5-carboxypentyl)thiophene-2,5-diyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Thienyl)hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Thienyl)hexanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-(3-Thienyl)hexanoic acid
Reactant of Route 4
Reactant of Route 4
6-(3-Thienyl)hexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(3-Thienyl)hexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(3-Thienyl)hexanoic acid
Customer
Q & A

Q1: How does 6-(3-Thienyl)hexanoic acid interact with TiO2 nanoparticles, and what are the potential implications of this interaction?

A1: The research paper demonstrates that this compound can bind to the surface of TiO2 nanoparticles through its carboxylic acid group. [] This interaction is attributed to the strong affinity of the carboxylic acid group for the titanium atoms on the TiO2 surface. [] This surface binding allows for the formation of a densely packed monolayer of this compound on the TiO2 nanoparticles. [] This organic "skin" can then undergo polymerization, potentially leading to the creation of novel hybrid materials with tailored properties. []

Q2: What are the potential applications of TiO2 nanoparticles modified with this compound?

A2: The ability to create a controlled, polymerizable organic layer on the surface of TiO2 nanoparticles using this compound opens up several exciting possibilities. [] These modified nanoparticles could find applications in various fields, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.